molecular formula C10H14N2O4 B3007528 Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro- CAS No. 33235-53-9

Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro-

Cat. No.: B3007528
CAS No.: 33235-53-9
M. Wt: 226.232
InChI Key: PPAYIXFULXNERL-UHFFFAOYSA-N
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Description

“Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro-” is a complex organic compound. While specific information about this exact compound is limited, we can infer some properties based on its structure and similar compounds. It likely contains a benzene ring, which is a cyclic compound with 6 carbon atoms, and has ethyl, nitro, and methoxy functional groups attached .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, with the ethyl, nitro, and methoxy groups attached at specific positions. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

This compound, like other benzene derivatives, would be expected to undergo electrophilic substitution reactions . The presence of the nitro group, which is electron-withdrawing, could deactivate the benzene ring towards further electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its components, we can predict that it would be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Safety and Hazards

As with any chemical compound, handling “Benzenamine, N-ethyl-4,5-dimethoxy-2-nitro-” would require appropriate safety measures. It’s important to note that benzene and nitro compounds can be hazardous and require careful handling .

Properties

IUPAC Name

N-ethyl-4,5-dimethoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-11-7-5-9(15-2)10(16-3)6-8(7)12(13)14/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAYIXFULXNERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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